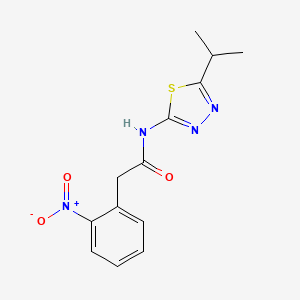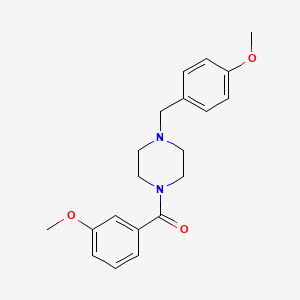![molecular formula C14H19N3O2 B5764441 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine, also known as MPP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has shown potential in various applications, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, studies have suggested that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine acts as a modulator of neurotransmitter release in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to interact with the GABAergic system, which is involved in anxiety and stress.
Biochemical and Physiological Effects
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to anxiolytic and antidepressant effects. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been extensively studied, and its effects on various biological systems are well documented. However, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has not been extensively studied in vivo, and its effects in animal models may differ from those observed in vitro.
将来の方向性
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One potential direction is to further investigate its anticancer properties. Studies could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Another direction is to explore its potential in treating drug addiction and withdrawal symptoms. Studies could investigate its effects on different types of drugs and its potential for use in combination with other treatments. Finally, further research could be done to elucidate its mechanism of action and its effects on different biological systems. This could lead to a better understanding of its potential in various applications and the development of new drugs based on its structure.
合成法
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitrobenzaldehyde with methylamine and propenylamine. The reaction proceeds in the presence of a catalyst, typically palladium on carbon, and is carried out under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine.
科学的研究の応用
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied in scientific research due to its potential in various applications. In medicinal chemistry, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been investigated for its anticancer properties. Studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells, leading to their death. In pharmacology, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. In neuroscience, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.
特性
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-9-11-16(12-10-15)8-4-6-13-5-2-3-7-14(13)17(18)19/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZLXJNCQPGMT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430757 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)




![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)